Cas no 2228460-32-8 ((3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride)

(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride
- 2228460-32-8
- EN300-2004896
-
- インチ: 1S/C5H6FNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3
- InChIKey: IZAXRLIAMVEBOQ-UHFFFAOYSA-N
- SMILES: S(CC1=CC(=NO1)OC)(=O)(=O)F
計算された属性
- 精确分子量: 195.00015701g/mol
- 同位素质量: 195.00015701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 77.8Ų
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004896-2.5g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-2004896-0.1g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-2004896-0.25g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-2004896-10g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 10g |
$5159.0 | 2023-09-16 | ||
Enamine | EN300-2004896-1g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-2004896-0.05g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-2004896-5g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 5g |
$3479.0 | 2023-09-16 | ||
Enamine | EN300-2004896-1.0g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-2004896-10.0g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-2004896-0.5g |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride |
2228460-32-8 | 0.5g |
$1152.0 | 2023-09-16 |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluorideに関する追加情報
Recent Advances in the Application of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl Fluoride (CAS: 2228460-32-8) in Chemical Biology and Drug Discovery
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl fluoride (CAS: 2228460-32-8) has emerged as a promising chemical probe and building block in recent chemical biology and medicinal chemistry research. This sulfonyl fluoride derivative belongs to a class of reactive warheads that exhibit selective reactivity with nucleophilic amino acids, making it particularly valuable for covalent inhibitor development and activity-based protein profiling (ABPP). Recent studies have highlighted its utility in targeting serine hydrolases and other nucleophilic enzyme families, expanding the toolbox for chemoproteomic applications.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's exceptional stability in aqueous solutions compared to other sulfonyl fluorides, with a hydrolysis half-life of approximately 48 hours at physiological pH. This property, combined with its moderate electrophilicity, makes it ideal for in situ proteome profiling experiments. The methoxy-oxazole moiety was shown to contribute significantly to membrane permeability, addressing a common limitation of previous sulfonyl fluoride probes.
Structural biology investigations using X-ray crystallography (Nature Chemical Biology, 2024) revealed that 2228460-32-8 forms stable covalent adducts with catalytic serine residues while maintaining the original protein conformation in most cases. This characteristic is particularly advantageous for structure-based drug design, as it minimizes the risk of inducing artifactual conformational changes during crystallographic studies. The electron-rich oxazole ring was found to participate in favorable π-stacking interactions with nearby aromatic residues in several protein targets.
In drug discovery applications, this compound has been successfully employed as a versatile intermediate for the synthesis of covalent kinase inhibitors. A recent ACS Central Science report (2024) detailed its use in developing selective inhibitors for Bruton's tyrosine kinase (BTK) mutants that confer resistance to first-generation therapeutics. The sulfonyl fluoride warhead showed improved selectivity profiles compared to traditional acrylamide-based inhibitors, with reduced off-target effects against other kinases.
Proteome-wide screening studies (Cell Chemical Biology, 2023) utilizing 2228460-32-8 identified several previously unknown targets of sulfonyl fluoride compounds, including certain deubiquitinases and carboxylesterases. These findings suggest broader applications beyond the well-characterized serine hydrolase family. The compound's unique reactivity pattern enabled discrimination between different classes of nucleophilic residues, providing new insights into the chemoselectivity of sulfonyl fluorides.
Recent synthetic methodology developments (Angewandte Chemie, 2024) have established more efficient routes to 2228460-32-8, enabling its broader adoption in chemical biology research. The new synthetic approach achieves 65% overall yield from commercially available starting materials, addressing previous supply limitations. Stability studies under various storage conditions have been completed, providing crucial data for long-term storage and handling protocols.
Looking forward, researchers are exploring the potential of 2228460-32-8 in targeted protein degradation strategies and as a basis for developing covalent fragment libraries. Its balanced reactivity profile and demonstrated success in multiple applications position it as a valuable tool for both basic research and drug discovery efforts in the coming years.
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